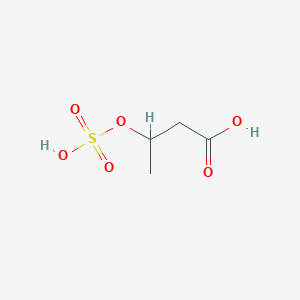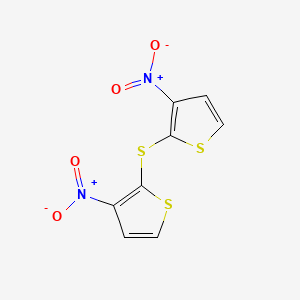
2,2'-Sulfanediylbis(3-nitrothiophene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfanediylbis(3-nitrothiophene) is an organic compound with the molecular formula C8H4N2O4S3 It consists of two thiophene rings connected by a sulfur atom, with each ring bearing a nitro group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediylbis(3-nitrothiophene) typically involves the reaction of 3-nitrothiophene with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds through the formation of an intermediate sulfenyl chloride, which subsequently reacts with another molecule of 3-nitrothiophene to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for 2,2’-Sulfanediylbis(3-nitrothiophene) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Sulfanediylbis(3-nitrothiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives of the thiophene rings.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfanediylbis(3-nitrothiophene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,2’-Sulfanediylbis(3-nitrothiophene) and its derivatives involves interactions with various molecular targets. For instance, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfur atom in the compound can also form bonds with metal ions, influencing its activity in biological systems .
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol
- 2,2’-Oxybis(benzene-1,4-diylsulfanediyl)diethanol
- 2,2’-Sulfanediylbis(benzene-1,4-diylsulfanediyl)diethanol
Comparison: Compared to these similar compounds, 2,2’-Sulfanediylbis(3-nitrothiophene) is unique due to the presence of nitro groups on the thiophene rings. This structural feature imparts distinct electronic properties and reactivity, making it suitable for specific applications in materials science and medicinal chemistry .
Eigenschaften
CAS-Nummer |
79929-20-7 |
|---|---|
Molekularformel |
C8H4N2O4S3 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
3-nitro-2-(3-nitrothiophen-2-yl)sulfanylthiophene |
InChI |
InChI=1S/C8H4N2O4S3/c11-9(12)5-1-3-15-7(5)17-8-6(10(13)14)2-4-16-8/h1-4H |
InChI-Schlüssel |
MFRCXZWQGBQBNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1[N+](=O)[O-])SC2=C(C=CS2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


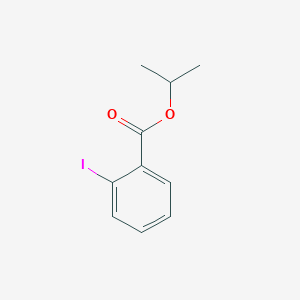
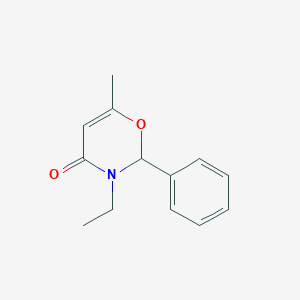
![4-[(Methylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14429912.png)
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
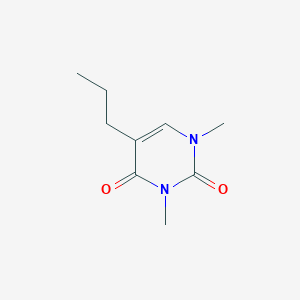
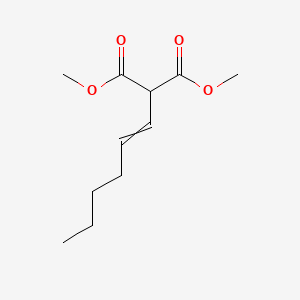
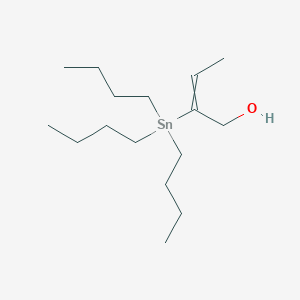
![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
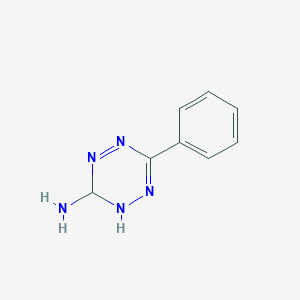
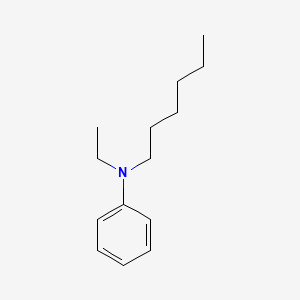
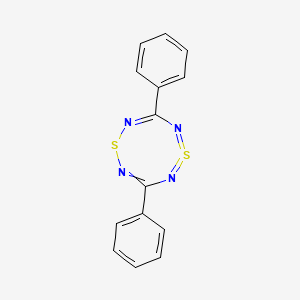
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)
![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
